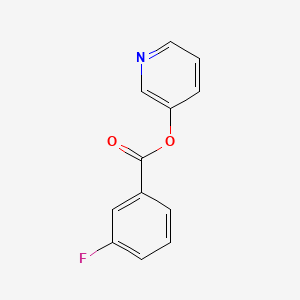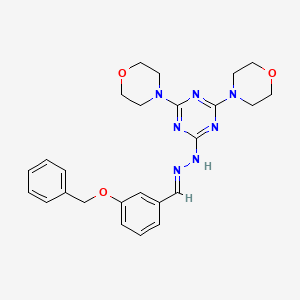
N-(3-methoxybenzyl)-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-Methoxybenzyl)glycine” is a compound used in peptide synthesis . Another related compound, “N-(3-Methoxybenzyl)oleamide”, is a high-purity natural product .
Synthesis Analysis
The synthesis of related compounds often involves the carbodiimide condensation method .Molecular Structure Analysis
The molecular structure of a related compound, “N-(3-Methoxybenzyl)hexadecanamide”, has a molecular formula of C24H41NO2 .Physical and Chemical Properties Analysis
“N-(3-Methoxybenzyl)hexadecanamide” has a molecular weight of 375.588 Da .Mechanism of Action
Target of Action
The primary target of N-(3-methoxybenzyl)-N’-phenylurea is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme that degrades endocannabinoids, molecules that are part of the endocannabinoid system. This system plays a crucial role in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
N-(3-methoxybenzyl)-N’-phenylurea interacts with FAAH by inhibiting its activity . The compound displays significant time-dependent and dose-dependent FAAH inhibitory activity . The mechanism of inhibition is most likely irreversible or slowly reversible . By inhibiting FAAH, the compound increases the concentration of endocannabinoids, which can modulate the release of neurotransmitters .
Biochemical Pathways
The inhibition of FAAH by N-(3-methoxybenzyl)-N’-phenylurea affects the endocannabinoid system . Endocannabinoids such as anandamide or arachidonoylethanolamide (AEA), 2-arachidonoylglycerol (2-AG), and palmitoylethanolamide (PEA) are synthesized when needed to regulate the release of other neurotransmitters in a retrograde manner . The effects of endocannabinoids are terminated by carrier-mediated uptake into cells and metabolism by various hydrolase enzymes . By inhibiting FAAH, the compound prolongs the effects of endocannabinoids .
Pharmacokinetics
The pharmacokinetics of N-(3-methoxybenzyl)-N’-phenylurea in rats show that the compound has a slow absorption and elimination rate . The plasma concentration-time curve of the compound shows double peaks . The highest distribution of the compound after absorption was in the stomach, followed by the lung . These characteristics suggest that the compound has a lung targeting property .
Result of Action
The inhibition of FAAH by N-(3-methoxybenzyl)-N’-phenylurea leads to an increase in the concentration of endocannabinoids . This can provide analgesic, anti-inflammatory, or neuroprotective effects by modulating the release of neurotransmitters .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-9-5-6-12(10-14)11-16-15(18)17-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFPFBDZEKVHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5827896.png)

![N-{2-[(3-methylbenzyl)thio]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B5827914.png)
![N-cyclohexyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5827925.png)
![4-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5827933.png)
![N-(4-fluorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5827939.png)
![N-(2-furylmethyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5827953.png)
![2-methyl-3-[2-(1-naphthylamino)ethyl]-4(3H)-quinazolinone](/img/structure/B5827960.png)
![2-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5827962.png)
![5-[2-(diethylamino)ethyl]-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5827967.png)
![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5827980.png)

![N-cyclopentyl-2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5827985.png)
